![molecular formula C16H28N4O2 B6978281 2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]ethanone](/img/structure/B6978281.png)
2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]ethanone is a complex organic compound featuring a pyrazole ring and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by further functionalization. The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium-based reagents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antiparasitic properties.
Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of diseases such as malaria and leishmaniasis.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit essential enzymes or disrupt cell membranes of pathogens. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-pyrazol-4-amine
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-12-14(13(2)18-17-12)10-15(21)19-6-8-20(9-7-19)16(3,4)11-22-5/h6-11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVFCHNKMDXDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)N2CCN(CC2)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(dimethylamino)-2-oxoethyl]-N-[2-(2,6-dimethyloxan-4-yl)ethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978201.png)
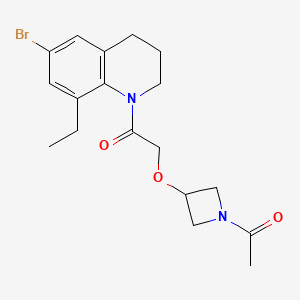
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6978207.png)
![N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide](/img/structure/B6978212.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]piperidine-1-carboxamide](/img/structure/B6978214.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(3-methoxyspiro[3.3]heptan-1-yl)azetidine-1-carboxamide](/img/structure/B6978230.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(1R)-1-(3-fluoro-4-methylphenyl)ethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978238.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[(3R)-oxolan-3-yl]azetidine-1-carboxamide](/img/structure/B6978246.png)
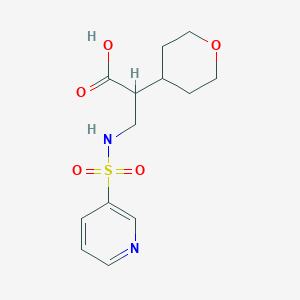
![tert-butyl N-[9-[(2-hydroxy-3-methoxypropyl)amino]-3-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B6978259.png)
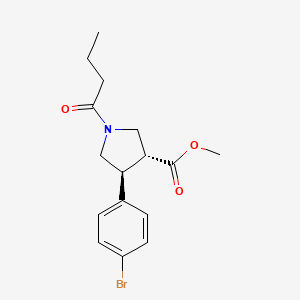
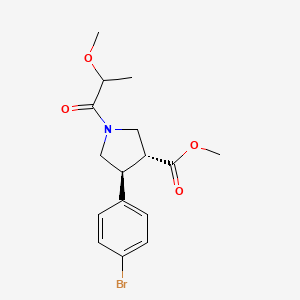
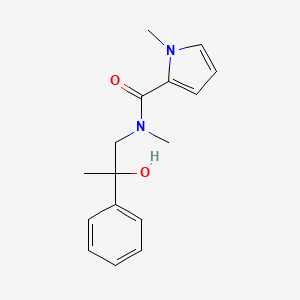
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6978308.png)
